



# Application of Proglumide Sodium in Experimental Models of Colitis

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Compound of Interest		
Compound Name:	Proglumide sodium	
Cat. No.:	B1662284	Get Quote

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# **Application Notes**

**Proglumide sodium**, a non-selective cholecystokinin (CCK) receptor antagonist, has demonstrated significant therapeutic potential in preclinical models of colitis.[1][2] By blocking both CCK-A and CCK-B receptors, Proglumide effectively mitigates the inflammatory damage characteristic of colitis.[1][2] Experimental evidence from acetic acid-induced colitis models in rats reveals that oral administration of Proglumide leads to a dose-dependent reduction in key inflammatory markers and clinical symptoms.[1]

The primary mechanism of action for Proglumide in this context is the inhibition of CCK-mediated signaling pathways that are implicated in inflammatory processes. Cholecystokinin, a peptide hormone, can modulate inflammatory responses, and its blockade by Proglumide appears to suppress the downstream activation of pro-inflammatory cascades. This includes the potential modulation of pathways involving protein kinase C (PKC) and the nuclear factor-kappa B (NF-кB), a critical transcription factor in the inflammatory response.

The application of Proglumide in these experimental settings highlights its potential as a novel therapeutic agent for inflammatory bowel disease (IBD). The data suggests that Proglumide can ameliorate mucosal damage, reduce neutrophil infiltration (as indicated by decreased myeloperoxidase activity), and alleviate clinical signs such as diarrhea and weight loss. These findings warrant further investigation into the precise molecular mechanisms and the potential translation of Proglumide into clinical applications for colitis.



## **Quantitative Data Summary**

The following tables summarize the dose-dependent effects of **Proglumide sodium** in a rat model of acetic acid-induced colitis, based on the findings reported by Khan, A. M. (2005).

Table 1: Effect of Proglumide on Macroscopic and Clinical Parameters of Colitis

Treatment Group	Dose (mg/kg)	Colon Weight (g) (Mean ± SD)	Diarrhea Score (Mean ± SD)	Colonic Injury Score (Mean ± SD)
Sham Control	0	$0.85 \pm 0.07$	$0.0 \pm 0.0$	0.0 ± 0.0
Acetic Acid Control	0	2.15 ± 0.12	3.5 ± 0.5	4.2 ± 0.4
Proglumide	250	1.75 ± 0.10	2.8 ± 0.4	3.1 ± 0.3
Proglumide	500	1.40 ± 0.09	1.9 ± 0.3	2.0 ± 0.2
Proglumide	1000	1.05 ± 0.08	0.8 ± 0.2	0.9 ± 0.1

Table 2: Effect of Proglumide on Myeloperoxidase (MPO) Activity

Treatment Group	Dose (mg/kg)	MPO Activity (U/g tissue) (Mean ± SD)
Sham Control	0	1.2 ± 0.3
Acetic Acid Control	0	8.5 ± 1.1
Proglumide	250	6.3 ± 0.9
Proglumide	500	4.1 ± 0.7
Proglumide	1000	2.0 ± 0.5

# Experimental Protocols Induction of Colitis (Acetic Acid Model)



This protocol is adapted from the methodology described in studies of acetic acid-induced colitis in rats.

#### Materials:

- Male Sprague-Dawley rats (200-250 g)
- 4% (v/v) Acetic Acid solution
- Normal saline (0.9% NaCl)
- Soft catheter (e.g., 8F)
- Syringes

### Procedure:

- Fast the rats for 24 hours with free access to water.
- Anesthetize the rats using an appropriate anesthetic agent.
- Gently insert a soft catheter intrarectally to a depth of 8 cm.
- Slowly instill 1 mL of 4% acetic acid solution into the colon.
- To ensure the distribution of the acetic acid within the colon, hold the rat in a head-down position for 30 seconds.
- After 30 seconds, gently flush the colon with 1.5 mL of normal saline to remove residual acetic acid.
- Return the animal to its cage and monitor for signs of colitis (e.g., diarrhea, bloody stools, weight loss).

# **Administration of Proglumide Sodium**

This protocol is based on the oral administration of Proglumide in the acetic acid-induced colitis model.



#### Materials:

- · Proglumide sodium
- Vehicle (e.g., distilled water or saline)
- Oral gavage needle

#### Procedure:

- Prepare solutions of **Proglumide sodium** in the desired vehicle at concentrations for the required dosages (e.g., 250, 500, and 1000 mg/kg).
- The first dose of Proglumide or vehicle is administered orally via gavage 1 hour before the induction of colitis with acetic acid.
- A second dose of Proglumide or vehicle is administered 25 hours after the first dose.
- The control group with colitis receives the vehicle only, following the same administration schedule.
- A sham control group undergoes the same procedures but receives saline instead of acetic acid and the vehicle instead of Proglumide.

## **Assessment of Colitis Severity**

#### Procedure:

- Euthanize the rats 48 hours after the induction of colitis.
- Excise the colon and measure its weight and length.
- Open the colon longitudinally and macroscopically score the injury based on a validated scoring system (e.g., assessing hyperemia, ulceration, and inflammation).
- Collect tissue samples for histological analysis and myeloperoxidase (MPO) activity assay.

## Myeloperoxidase (MPO) Activity Assay







MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is a quantitative marker of neutrophil infiltration and inflammation.

## Procedure:

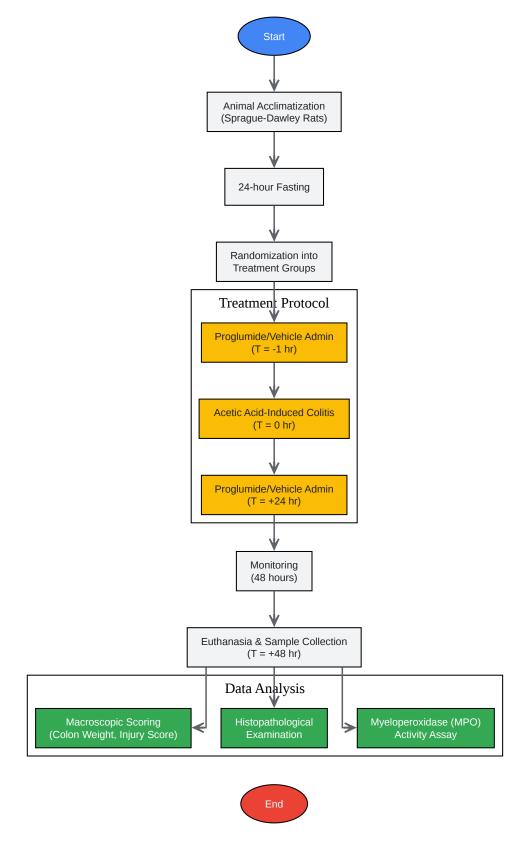
- Homogenize a pre-weighed colonic tissue sample in a suitable buffer.
- Centrifuge the homogenate and collect the supernatant.
- Measure the MPO activity in the supernatant using a spectrophotometric assay based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.
- Express the MPO activity as units per gram of tissue.

## **Visualizations**









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## References

- 1. Proglumide attenuates experimental colitis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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